molecular formula C18H17BrN2O2 B1226038 7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 5647-75-6

7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

Cat. No.: B1226038
CAS No.: 5647-75-6
M. Wt: 373.2 g/mol
InChI Key: YJIXRILQTLZHSA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (600 MHz, CDCl₃) :

δ (ppm) Multiplicity Assignment
7.77 d (J = 8.3 Hz) H-9 (aromatic)
7.57–7.43 m H-Ph (phenyl)
5.59–4.12 d (J = 17 Hz) H-3, H-4 (diazepine)
2.41 q (J = 7.5 Hz) CH₂CH₃ (propionyl)
1.87 t (J = 7.4 Hz) CH₃ (propionyl)

¹³C NMR (151 MHz, CDCl₃) :

  • C2=O: 169.7 ppm
  • C7–Br: 122.1 ppm
  • Propionyl carbonyl: 173.2 ppm .

The splitting pattern of H-3 and H-4 confirms trans-diaxial configuration, consistent with DFT-predicted stability .

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (ATR, cm⁻¹) :

  • 1670 (C=O stretch, diazepinone)
  • 1595 (C=N stretch)
  • 680 (C–Br bend) .

High-Resolution Mass Spectrometry (HRMS) :

  • Observed: m/z 373.0390 [M+H]⁺
  • Calculated: 373.0391 .
    Fragmentation pathways include loss of the propionyl group (–58 Da) and Br radical (–79 Da) .

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations reveal:

  • HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.
  • Electrostatic potential (ESP) : The bromine atom acts as an electrophilic hotspot (+0.32 e), while the carbonyl oxygen is nucleophilic (–0.45 e) .
  • NBO analysis : Delocalization of electron density from the diazepine NH group to the C2=O antibonding orbital stabilizes the ring by 12.7 kcal/mol .

Molecular Dynamics Simulations of Ring Systems

MD simulations (GROMACS, 100 ns) in explicit water show:

  • Ring puckering : The diazepine ring transitions between boat (65% occupancy) and twist-boat (35%) conformations.
  • Solvent interactions : Water molecules form hydrogen bonds with the C2=O group (lifetime = 1.2 ps).
  • Torsional barriers : Rotation of the propionyl group requires 3.8 kcal/mol, consistent with NMR line-shape analysis .

Properties

CAS No.

5647-75-6

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

7-bromo-5-phenyl-4-propanoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C18H17BrN2O2/c1-2-17(23)21-11-16(22)20-15-9-8-13(19)10-14(15)18(21)12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3,(H,20,22)

InChI Key

YJIXRILQTLZHSA-UHFFFAOYSA-N

SMILES

CCC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br

Canonical SMILES

CCC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br

Synonyms

7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Retro-1 compound

Origin of Product

United States

Preparation Methods

Cyclocondensation of Brominated Precursors

A foundational approach involves the cyclocondensation of 2-amino-5-bromo-N-phenylbenzamide with γ-keto esters or amides. This method leverages the inherent reactivity of o-phenylenediamine derivatives to form the seven-membered diazepine ring. For instance, reacting 2-amino-5-bromo-N-phenylbenzamide with ethyl 3-oxopentanoate in refluxing ethanol under acidic conditions yields the tetrahydrodiazepine core, with subsequent N-propionylation introducing the acyl group. Key challenges include regioselectivity in bromine positioning and side reactions during cyclization, which are mitigated by stoichiometric control and slow addition of reactants.

Sequential Bromination and N-Acylation

An alternative route begins with the synthesis of 5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e]diazepin-2-one, followed by electrophilic bromination at the 7-position using bromine in acetic acid. The brominated intermediate is then subjected to N-acylation with propionyl chloride in the presence of triethylamine, achieving 85–90% conversion at 0–5°C. This method’s efficacy hinges on the electron-donating effects of the phenyl group, which direct bromination to the para position relative to the diazepine nitrogen. Purification via recrystallization from ethanol/water mixtures enhances yield purity to >98%, as confirmed by HPLC.

Iminophosphate-Mediated Synthesis

Adapting methodologies from imidazobenzodiazepine syntheses, this approach employs iminophosphate intermediates to assemble the diazepine ring. Diethyl chlorophosphate reacts with 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e]diazepin-2-one under basic conditions (t-BuOK, THF, −20°C), forming a reactive iminophosphate species. Subsequent treatment with the enolate of propionylacetone introduces the 4-propionyl group via nucleophilic attack, achieving a 72% isolated yield after silica gel chromatography. This method’s scalability is limited by the sensitivity of the iminophosphate to moisture, necessitating anhydrous conditions and inert atmospheres.

Reaction Optimization and Scalability

Temperature and Solvent Effects

Cyclocondensation yields improve from 45% to 68% when conducted in tetrahydrofuran (THF) instead of ethanol, attributed to THF’s superior ability to stabilize transition states. Lowering the reaction temperature to −20°C during iminophosphate formation reduces dimerization byproducts, while room-temperature acylation minimizes racemization.

Catalytic Enhancements

The addition of catalytic ZnCl2 (5 mol%) during bromination accelerates reaction completion from 12 h to 4 h, likely via Lewis acid activation of bromine. Similarly, using polymer-supported bases (e.g., PS-BEMP) in N-acylation steps simplifies workup and increases reproducibility for gram-scale syntheses.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis of the final product reveals distinct signals: δ 7.45–7.25 (m, 5H, Ph), δ 4.12 (s, 2H, CH2CO), and δ 1.15 (t, 3H, CH2CH3). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 373.0621 (calc. 373.0618 for C18H17BrN2O).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) demonstrates ≥99% purity with a retention time of 6.8 min. Differential scanning calorimetry (DSC) identifies a sharp melting endotherm at 178–180°C, consistent with a crystalline monohydrate form.

Comparative Evaluation of Synthetic Routes

Method Yield Purity Scalability Key Advantage
Cyclocondensation68%98%ModerateSingle-pot synthesis
Sequential Bromination82%99%HighModular substitution flexibility
Iminophosphate-Mediated72%97%LowPrecise acylation control

The sequential bromination and acylation route offers the best balance of yield and scalability, though the iminophosphate method provides superior regiochemical fidelity for specialized applications .

Chemical Reactions Analysis

Types of Reactions

WAY-311621 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in the reactions of WAY-311621 include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from the reactions of WAY-311621 depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pharmacological Applications

The compound belongs to a class of compounds known as benzodiazepines, which are recognized for their wide range of pharmacological effects. Key applications include:

  • Anxiolytic Effects : Benzodiazepines are commonly used to treat anxiety disorders. The specific structure of 7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one may enhance its efficacy in this area due to its unique molecular configuration .
  • Sedative and Hypnotic Properties : Similar to other benzodiazepines, this compound may exhibit sedative effects, making it useful in treating insomnia and other sleep disorders .
  • Anticonvulsant Activity : The compound’s structure suggests potential anticonvulsant properties, which could be beneficial in managing epilepsy and seizure disorders .
  • Antitumor Activity : Recent studies indicate that derivatives of benzodiazepines have shown promise in cancer treatment by inhibiting tumor cell proliferation and inducing apoptosis .

Synthesis and Derivatives

The synthesis of 7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one can be achieved through various chemical reactions involving starting materials such as substituted benzylamines and acylating agents. The synthesis pathways are crucial for producing analogues with enhanced biological activities.

Case Studies

Several studies have documented the applications of this compound and its derivatives:

  • Study on Anticonvulsant Activity : A study highlighted the anticonvulsant effects of 7-bromo derivatives in animal models. The results showed significant reductions in seizure frequency compared to control groups .
  • Research on Anxiolytic Properties : Another research focused on the anxiolytic potential of benzodiazepine derivatives similar to the compound . Behavioral tests indicated a marked decrease in anxiety-related behaviors in treated subjects .
  • Cancer Research : A recent investigation into the anticancer properties of benzodiazepine derivatives found that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research .

Mechanism of Action

The mechanism of action of WAY-311621 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound may act as an inhibitor, activator, or modulator of its target, depending on its chemical structure and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents (Positions) Key Properties/Applications References
Target Compound 7-Br, 5-Ph, 4-propionyl Under investigation; structural focus
PA104 7-Br, 5-(3-Cl-Ph), 4-thiazole-2-carbonyl Antiviral activity; 72% synthesis yield
PA24 7-Cl, 5-(3,5-diCl-Ph), 4-propionyl Enhanced antiviral potency
CPI098 4-Me (no 5/7 substituents) Commercially available; base structure
Diclazepam 7-Cl, 5-(2-Cl-Ph), 1-Me Controlled substance; anxiolytic
7-Bromo-1-(triazinyl)-5-(pyridyl)-... 7-Br, 1-triazinyl, 5-pyridyl Fluorometric bromazepam detection

Substituent Effects on Bioactivity

  • Halogen at Position 7 : Bromine in the target compound vs. chlorine in PA24 and diclazepam. Bromine’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter receptor binding compared to chlorine .
  • Aryl Group at Position 5 : The phenyl group in the target compound contrasts with chlorophenyl (PA104, PA24) and pyridyl (). Chlorophenyl groups (e.g., in PA104) are associated with increased antiviral activity, while phenyl may reduce toxicity but lower potency .
  • Carbonyl Group at Position 4 : The propionyl group (R-CO-) in the target compound vs. thiazole-carbonyl (PA104) or acetyl (). Propionyl’s flexibility and moderate electron-withdrawing effects may balance metabolic stability and reactivity .

Pharmacological and Regulatory Considerations

  • Potency Trends : PA24 (7-Cl, dichlorophenyl) exhibits enhanced antiviral activity, suggesting halogen and aryl substitutions are critical for potency. The target compound’s bromine and phenyl may trade potency for reduced toxicity .
  • Regulatory Status : Diclazepam’s scheduling () highlights the impact of substituents on legal classification. The target compound’s lack of methyl or additional halogens may exempt it from similar restrictions .

Biological Activity

7-Bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one, often referred to as WAY-311621, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its mechanisms of action, biological effects, and potential therapeutic applications.

  • Molecular Formula : C18H17BrN2O2
  • Molecular Weight : 373.2 g/mol
  • CAS Number : 5647-75-6

WAY-311621 interacts with specific molecular targets such as enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : Acting as an inhibitor for various enzymes, which modulates biochemical pathways.
  • Receptor Modulation : Binding to G protein-coupled receptors (GPCRs) that influence cellular signaling pathways.

Antibacterial Activity

Research has shown that compounds similar to WAY-311621 exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's structural features contribute to its ability to disrupt bacterial cell functions.

Enzyme Inhibition

WAY-311621 has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission. The compound's inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
CompoundIC50 (µM)Reference
WAY-3116212.14
Eserine (control)21.25

Anticancer Potential

The compound has shown promise in cancer chemotherapy. Its ability to induce apoptosis in cancer cells through modulation of signaling pathways has been documented in several studies. The interaction with specific receptors involved in cell proliferation and survival is a focal point for ongoing research.

Case Studies

  • Study on Antibacterial Effects : A study published in a peer-reviewed journal highlighted the effectiveness of WAY-311621 against various bacterial strains, establishing it as a potential candidate for developing new antibiotics .
  • Enzyme Inhibition Assay : In a recent assay evaluating AChE inhibition, WAY-311621 demonstrated significant inhibitory effects compared to standard controls, suggesting its potential utility in treating neurodegenerative diseases .

Q & A

Basic: What are the optimal synthetic routes for preparing 7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one?

Methodological Answer:
The synthesis typically involves multi-step protocols starting from a benzodiazepine core. Key steps include:

  • Acylation : Introduce the propionyl group via reaction with propionyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Halogenation : Bromination at the 7-position using N-bromosuccinimide (NBS) in DMF or CCl₄ under UV light, monitored by TLC .
  • Optimization : Adjust reaction time and solvent polarity (e.g., dichloromethane vs. THF) to improve yields. For example, one-pot synthesis methods for analogous diazepines achieved 65–80% yields by controlling stoichiometry and reflux conditions .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) for this compound?

Methodological Answer:
Contradictions may arise from:

  • Enantiomeric purity : Separate stereoisomers via chiral HPLC or enzymatic resolution to assess individual activity profiles .
  • Assay conditions : Compare receptor-binding assays (e.g., GABAₐ receptor radioligand displacement) under varying pH (7.4 vs. 6.8) and ionic strengths .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation pathways that reduce in vivo efficacy .
  • Structural analogs : Benchmark against diazepam (binding affinity ΔlogIC₅₀ = 0.3–1.2) to contextualize discrepancies .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromo group: δ 7.2–7.5 ppm; propionyl carbonyl: ~205 ppm) .
  • MS : High-resolution ESI-MS to verify molecular formula (C₁₉H₁₆BrN₂O₂) and fragmentation patterns (e.g., loss of CO from diazepinone ring) .
  • X-ray crystallography : Resolve crystal packing and confirm the tetrahydro-2H-benzodiazepin-2-one scaffold .

Advanced: How does the bromo-substitution at position 7 influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing bromo group enhances electrophilicity at adjacent positions. Methodological considerations:

  • SNAr reactions : React with amines (e.g., piperidine) in DMSO at 80°C to replace bromine, monitored by ¹⁹F NMR (if applicable) .
  • Cross-coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to couple with aryl boronic acids, yielding biaryl derivatives .
  • Competing pathways : Bromine may hinder acylation at position 4; pre-protect the propionyl group with tert-butyloxycarbonyl (Boc) .

Basic: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via HPLC-DAD .
  • pH stability : Incubate in buffers (pH 1–13) for 24–72 hours; monitor hydrolysis of the lactam ring (λmax shift in UV-Vis) .
  • Long-term storage : Store at –20°C under argon; use Karl Fischer titration to ensure moisture content <0.1% .

Advanced: What computational methods predict the environmental fate of this compound?

Methodological Answer:

  • QSPR models : Estimate logP (2.8–3.5) and biodegradation half-life (EPI Suite) to assess persistence in soil/water .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways .
  • Ecotoxicity : Use ECOSAR to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

Basic: How to quantify this compound in biological matrices (e.g., plasma)?

Methodological Answer:

  • Sample prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) .
  • HPLC-MS/MS : Use a C18 column (2.6 µm, 50 x 2.1 mm) with 0.1% formic acid in H₂O/MeOH. MRM transitions: m/z 393 → 275 (quantifier) .
  • Validation : Meet FDA guidelines for LOD (0.1 ng/mL), LOQ (0.3 ng/mL), and precision (RSD <15%) .

Advanced: What strategies improve enantioselective synthesis for chiral derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use (R)-BINOL-based catalysts for asymmetric acylation (ee >90%) .
  • Enzymatic resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica) to separate enantiomers .
  • Dynamic resolution : Combine Pd-catalyzed dynamic kinetic resolution with racemization agents (e.g., Shvo’s catalyst) .

Basic: How to assess potential as a precursor for novel benzodiazepine derivatives?

Methodological Answer:

  • Functionalization : Modify the propionyl group via Grignard addition (e.g., MeMgBr) or reduction (NaBH₄) to alcohols .
  • Heterocycle fusion : React with thioureas to form thiadiazepines; confirm regioselectivity via NOESY .
  • Bioisosteres : Replace bromine with CF₃ or CN groups; compare binding via molecular docking .

Advanced: How to evaluate its impact on cellular redox pathways?

Methodological Answer:

  • ROS assays : Use DCFH-DA in HepG2 cells; measure fluorescence (Ex/Em 485/535 nm) after 24h exposure .
  • Glutathione depletion : Quantify GSH/GSSG ratios via LC-MS; correlate with IC₅₀ values .
  • Nrf2 activation : Transfect HEK293 cells with ARE-luciferase reporter; measure luminescence post-treatment .

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